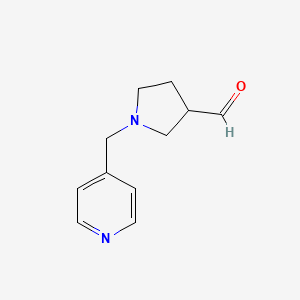

1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde

Description

1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring substituted at the 3-position with a carbaldehyde group and at the 1-position with a pyridin-4-ylmethyl moiety. The pyrrolidine ring provides a rigid, five-membered amine scaffold, while the aldehyde group offers a reactive site for nucleophilic additions or condensations (e.g., Schiff base formation).

This compound is structurally distinct from simpler pyridine derivatives due to its hybrid architecture, combining a saturated amine ring with an aromatic pyridine unit. Such hybrid systems are of interest in medicinal chemistry (e.g., as enzyme inhibitors) and materials science (e.g., as ligands for metal-organic frameworks).

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-9-11-3-6-13(8-11)7-10-1-4-12-5-2-10/h1-2,4-5,9,11H,3,6-8H2 |

InChI Key |

BMIIKDOJLGVHAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1C=O)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the aldehyde functional group. One common method involves the reaction of pyrrolidine with pyridin-4-ylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid.

Reduction: 1-(Pyridin-4-ylmethyl)pyrrolidine-3-methanol.

Substitution: Various N-alkyl or N-acyl derivatives of the pyridin-4-ylmethyl group.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the pyridin-4-ylmethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s aldehyde group distinguishes it from analogs with hydroxymethyl (e.g., ) or triazole (e.g., ) substituents. Aldehydes enable condensation reactions, whereas triazoles facilitate "click" chemistry or stable metal coordination.

Coordination Chemistry: Compound L () forms coordination polymers with Ag(I) and Fe(II) due to its triazole and pyridine units. In contrast, the target compound’s pyrrolidine nitrogen and aldehyde oxygen could act as donor sites, though direct evidence of metal coordination is lacking. The cyclohexane diammonium compound () relies on ionic interactions rather than covalent metal-ligand bonds, highlighting how functional groups dictate assembly mechanisms.

Biological and Material Applications: The hydroxymethyl-pyrrolidine derivative () is a pharmaceutical intermediate, suggesting that pyrrolidine-based analogs may have bioactivity. The target compound’s aldehyde could be leveraged for prodrug design or enzyme targeting.

Biological Activity

1-(Pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of a pyridine ring linked to a pyrrolidine moiety, with an aldehyde functional group. Its molecular formula is C12H14N2O, and it has a molecular weight of 202.26 g/mol. The compound's structure facilitates interactions with biological macromolecules, enhancing its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific proteins or enzymes. The compound can modulate enzyme activity and influence various biochemical pathways through:

- π-π Interactions : The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acids in proteins.

- Hydrophobic Interactions : The pyrrolidine ring contributes to hydrophobic interactions that can stabilize binding to target proteins.

These interactions suggest that the compound may be useful in drug design, particularly for developing therapeutics that target specific biological functions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially effective against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | TBD | S. aureus, E. coli | Potential for further study |

| Pyrrolidine Derivative A | 0.0039 | S. aureus | Strong activity observed |

| Pyrrolidine Derivative B | 0.025 | E. coli | Moderate activity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolidine compounds, including this compound. For instance, in vitro tests have demonstrated that certain structural modifications can enhance antimicrobial efficacy.

Study Example

In one study, derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with similar structural motifs exhibited varying degrees of activity against common bacterial pathogens. This suggests that this compound could be optimized for improved potency through structural modifications.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual functionality from both the pyridine and pyrrolidine rings. A comparison with structurally related compounds highlights its potential advantages:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Pyrrolidine-2-carboxaldehyde | Lacks the pyridine ring | Different chemical properties |

| Pyridine-3-carbaldehyde | Contains a pyridine ring only | Distinct reactivity |

| 1-(Piperidin-4-ylmethyl)pyrrolidin-3-one | Similar structure but features a piperidine ring | Different biological activities |

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol | Contains a hydroxyl group | Allows for diverse chemical reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.